molecular formula C11H14N2O3S B1610583 4-Tosylpiperazin-2-one CAS No. 343323-86-4

4-Tosylpiperazin-2-one

Cat. No. B1610583
CAS RN: 343323-86-4
M. Wt: 254.31 g/mol
InChI Key: CKMYXRQCPZFYPW-UHFFFAOYSA-N
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Description

4-Tosylpiperazin-2-one is a chemical compound with the molecular formula C11H14N2O3S . It has a molecular weight of 254.31 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the synthesis methods mentioned earlier suggest that it can participate in reactions such as cyclization and Knoevenagel reaction .

Scientific Research Applications

Cardiovascular Actions

Research has shown that 4-Tosylpiperazin-2-one derivatives, specifically dipeptidyl peptidase-4 (DPP-4) inhibitors, can impact cardiovascular biology. These compounds, often used in type 2 diabetes treatment, exhibit cardiovascular actions independent of changes in blood glucose. They affect the normal and diabetic heart and coronary vasculature (Ussher & Drucker, 2014).

Incretin System and Cardiovascular Biology

The incretin hormones, including those affected by DPP-4 inhibitors, play a significant role in cardiovascular biology. These agents are known to exert cardioprotective actions in models of cardiovascular dysfunction and may have modest benefits on cardiac function in ischemic heart disease (Ussher & Drucker, 2012).

Anti-Atherosclerotic Effects

Studies demonstrate that this compound derivatives like DPP-4 inhibitors can reduce atherosclerotic lesion formation, improve endothelial function, and exert anti-inflammatory effects in cardiovascular contexts (Matsubara et al., 2012).

Biodistribution Studies for Anti-Chagas Agents

This compound derivatives have been used in the synthesis of fluorescent probes for biodistribution studies of new anti-Chagas agents. This application is crucial for understanding the administration routes and regimens in treating Chagas disease (Rodríguez et al., 2017).

Diabetes Treatment and Beyond

The derivatives of this compound, particularly DPP-4 inhibitors, are significant in treating type 2 diabetes. They not only lower blood glucose but also exhibit various extrapancreatic actions, potentially benefiting cardiovascular and renal systems (Drucker & Nauck, 2006).

properties

IUPAC Name

4-(4-methylphenyl)sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(14)8-13/h2-5H,6-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMYXRQCPZFYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502034
Record name 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343323-86-4
Record name 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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